molecular formula C21H21N3O7S2 B2427446 Methyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate CAS No. 865197-50-8

Methyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate

Cat. No.: B2427446
CAS No.: 865197-50-8
M. Wt: 491.53
InChI Key: ISLMVOWWVRXHSC-DQRAZIAOSA-N
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Description

Methyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C21H21N3O7S2 and its molecular weight is 491.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Novel Synthesis Techniques : The compound is synthesized through a reaction involving 2-Amino-6-methoxybenzothiazole, leading to the formation of heterocyclic compounds like 3-cyano-4-imino-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and its derivatives. These compounds have been screened for antimicrobial activity (Badne et al., 2011).

Reactions and Transformations

  • Heterocyclic Core Formation : The chemical reacts with various agents to form different heterocyclic cores, essential in synthesizing various pharmaceutical compounds. For instance, it can react with methyl iodide and dimethyl acetylenedicarboxylate to form specific benzothiazole-2-carboxylate derivatives (Savitskii et al., 2008).

Antimicrobial and Anticancer Applications

  • Antimicrobial Properties : Synthesized derivatives of this compound have been found to have broad-spectrum antimicrobial activity against various microorganisms (Awale, 2016).
  • Potential in Anticancer Research : Certain derivatives have shown remarkable in-vitro anticancer activity against different cancer lines, demonstrating the compound's potential in cancer research (Waghmare et al., 2013).

Enzyme Inhibition and Biological Evaluation

  • Aldose Reductase Inhibitors : Some derivatives have been synthesized and evaluated as aldose reductase inhibitors, showing promise for diabetic complications treatment (Ali et al., 2012).
  • Cardiotonic Agents : Derivatives have been evaluated for pharmacological activity, with some showing positive inotropic effects, potentially useful in treating congestive heart failure (Schnettler et al., 1982).

Properties

IUPAC Name

methyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O7S2/c1-23(2)33(28,29)15-8-5-13(6-9-15)19(26)22-21-24(12-18(25)30-3)16-10-7-14(20(27)31-4)11-17(16)32-21/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLMVOWWVRXHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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